1,2-Dihydropyridine-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1,2-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C6H8N2O/c7-6(9)5-2-1-3-8-4-5/h1-3,8H,4H2,(H2,7,9) |
InChI Key |
NJQRAAHKQQPUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC=CN1)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dihydropyridine 3 Carboxamide
Strategic Approaches to the 1,2-Dihydropyridine Core
The construction of the 1,2-dihydropyridine scaffold can be achieved through several strategic methodologies, each offering distinct advantages in terms of regioselectivity and substrate scope.
Nucleophilic Addition to N-Substituted Pyridinium (B92312) Salts
A prominent strategy for synthesizing 1,2-dihydropyridines involves the nucleophilic addition to N-substituted pyridinium salts. nih.govmdpi.com The activation of the pyridine (B92270) ring by an N-substituent, typically an acyl or sulfonyl group, renders the ring sufficiently electrophilic to undergo attack by a nucleophile. mdpi.comresearchgate.net This approach allows for the introduction of a wide variety of substituents at the 2-position of the dihydropyridine (B1217469) ring.
The regioselectivity of the nucleophilic attack, whether at the C2 or C4 position, is influenced by several factors, including the nature of the N-substituent, the nucleophile itself, and the reaction conditions. scripps.edu For instance, the use of organocuprates as nucleophiles generally favors 1,4-addition, while Grignard reagents often lead to a mixture of 1,2- and 1,4-adducts, with 1,2-addition being typically favored unless steric hindrance is significant. scripps.edu The choice of the activating group on the nitrogen atom is also crucial; for example, phenyl carbamate-protected dihydropyridines have been noted for their high yield and ease of purification. mdpi.com
A variety of nucleophiles have been successfully employed in this methodology, including organometallic reagents, enolates, and silyl (B83357) ketene (B1206846) acetals, leading to a diverse array of substituted 1,2-dihydropyridines. mdpi.comresearchgate.net
Table 1: Regioselectivity of Nucleophilic Addition to N-Acylpyridinium Salts
| Nucleophile Type | Predominant Product | Reference |
|---|---|---|
| Grignard Reagents (RMgX) | Mixture of 1,2- and 1,4-adducts (1,2-favored) | scripps.edu |
| Organocuprates | 1,4-adduct | scripps.edu |
| Allyltin & Allylindium Reagents | 1,2-adduct | scripps.edu |
| Alkynyl Grignard Reagents | 1,2-adduct | scripps.edu |
| Dialkyl Trimethylsilyl Phosphites | 1,2-adduct | mdpi.com |
| Ynamides (Copper Acetylides) | 1,2-adduct | mdpi.com |
Dearomatization Strategies for Pyridine Derivatives
Dearomatization of pyridines represents a powerful and direct approach to access 1,2-dihydropyridine structures. nih.govnih.gov This transformation converts a flat, aromatic system into a three-dimensional, partially saturated ring, opening up avenues for further functionalization. nih.govmdpi.com
One effective method involves the partial reduction of electron-deficient pyridines. For instance, the use of sodium naphthalene (B1677914) in THF has been employed for the synthesis of 1,2-dihydropyridines. rsc.org Catalytic stereoselective dearomatization reactions of pyridine derivatives have also been developed, providing access to chiral 1,2-dihydropyridines with high enantioselectivity. mdpi.com These methods often involve the use of a chiral catalyst that can control the facial selectivity of the dearomatization process.
The dearomatization can also be achieved through multi-component reactions, which allow for the construction of complex molecular scaffolds in a single step with high efficiency. mdpi.com These reactions can yield 1,2-dihydropyridines with impressive diastereomeric ratios and enantiomeric excesses. mdpi.com The choice of substituents on the pyridine ring can influence the regioselectivity of the dearomatization process, with both steric and electronic effects playing a significant role. mdpi.comsemanticscholar.org
Reductive Pathways to 1,2-Dihydropyridines
Reduction of pyridinium salts is a classic and widely used method for the preparation of 1,2-dihydropyridines. rsc.orgrsc.org Various reducing agents can be employed, with the choice of reagent often influencing the regioselectivity of the reduction.
A well-known example is the Fowler reduction, which utilizes sodium borohydride (B1222165) to reduce activated pyridines. nih.gov By performing the reaction in methanol (B129727) at low temperatures (-70 °C), the formation of the 1,2-dihydropyridine isomer can be highly favored over the 1,4-isomer. rsc.org Another mild and selective reducing agent is amine borane, which has been used for the dearomatization of N-heteroarenes to afford a broad range of N-substituted 1,2- and 1,4-dihydropyridines. nih.govnih.gov
Rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid as the hydride source is another effective reductive pathway. nih.gov This method proceeds through the formation of a dihydropyridine intermediate. nih.gov The choice of catalyst and reaction conditions is critical for achieving high yields and selectivities.
Table 2: Comparison of Reductive Methods for 1,2-Dihydropyridine Synthesis
| Reducing Agent/Method | Key Features | Reference |
|---|---|---|
| Sodium Borohydride (Fowler Reduction) | Temperature-dependent regioselectivity, favoring 1,2-isomer at low temperatures. | nih.govrsc.org |
| Amine Borane | Mild and selective reduction of N-heteroarenes. | nih.govnih.gov |
| Rhodium-Catalyzed Transfer Hydrogenation | Utilizes formic acid as a hydride source. | nih.gov |
| Birch Reduction | Partial reduction of electron-deficient pyridines. | rsc.orgrsc.org |
Green Chemistry and Sustainable Synthesis of 1,2-Dihydropyridine-3-carboxamide
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. youtube.com This has led to the development of more sustainable methods for the synthesis of this compound that minimize waste, reduce energy consumption, and utilize less hazardous materials. youtube.comrsc.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and often cleaner reactions. rsc.orgrsc.orgresearchgate.net
The Hantzsch dihydropyridine synthesis, a classic method for preparing dihydropyridines, has been successfully adapted to microwave conditions. researchgate.net Microwave irradiation can significantly accelerate this multi-component reaction, leading to the formation of 1,4-dihydropyridines in a fraction of the time required for conventional heating. nih.gov While the Hantzsch synthesis typically yields 1,4-dihydropyridines, modifications and domino reactions under microwave irradiation can provide access to 1,2-dihydropyridine isomers. rsc.org For instance, a microwave-assisted domino synthesis of 1,2-dihydropyridines from propargyl vinyl ether has been reported. rsc.org
Microwave-assisted protocols have also been developed for the synthesis of various dihydropyridine derivatives under solvent-free conditions, further enhancing their green credentials. rsc.org The use of solid supports, such as alumina (B75360), in conjunction with microwave irradiation can also facilitate efficient and environmentally friendly syntheses. youtube.comnih.gov
Mechanochemical Synthesis via Ball Milling
Mechanochemical synthesis, which involves the use of mechanical force to induce chemical reactions, offers a solvent-free and often more energy-efficient alternative to traditional solution-phase synthesis. researchgate.netrsc.org Ball milling is a common mechanochemical technique where reactants are ground together in a container with grinding media (balls). imamu.edu.sa
This technique has been successfully applied to the synthesis of dihydropyridine derivatives. researchgate.netimamu.edu.sa For example, a high-yielding, one-pot ball milling method has been developed for the synthesis of 2-oxo-1,2-dihydro-pyridine-3-carboxylic acid derivatives under solvent-free and catalyst-free conditions. researchgate.net This approach is not only environmentally friendly but also simple and economically advantageous. researchgate.net
The Hantzsch dihydropyridine synthesis can also be performed effectively using ball milling, providing excellent yields of 1,4-dihydropyridines without the need for a solvent or catalyst. imamu.edu.sa While the direct synthesis of this compound via ball milling is an area of ongoing research, the successful application of this technique to related structures highlights its potential as a sustainable synthetic methodology.
Catalyst-Free and Solvent-Free Condensation Reactions
In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free condensation reactions have emerged as a powerful tool for the synthesis of dihydropyridine derivatives. These methods often involve the direct reaction of starting materials under thermal conditions, minimizing waste and avoiding the use of potentially toxic catalysts and solvents.
One notable approach involves a one-pot, three-component Biginelli-type condensation. For instance, the reaction of an aldehyde, an alkyl acetoacetate, and urea (B33335) or thiourea (B124793) can be carried out at 70°C under solvent-free conditions using trichloroacetic acid as a catalyst to produce 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. researchgate.net While this specific example leads to a dihydropyrimidine, the underlying principles of catalyst- and solvent-free multicomponent reactions are applicable to the synthesis of dihydropyridines.
Another significant development is the catalyst-free formal [3+3]-cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines. rsc.org This method provides a practical and environmentally benign route to poly-substituted tetrahydropyrimidines, showcasing the potential of cycloaddition strategies under catalyst-free conditions. rsc.org Furthermore, a novel protocol for the multigram-scale synthesis of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a key intermediate, has been developed without the use of metal-complex catalysts. nih.gov
These examples underscore a growing trend towards simplifying reaction conditions and reducing the environmental impact of synthetic procedures for heterocyclic compounds.
Multicomponent Reaction (MCR) Strategies for this compound Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govnih.gov The Hantzsch dihydropyridine synthesis is a classic example of an MCR that has been adapted and refined to produce a wide array of dihydropyridine derivatives.
A one-pot, four-component reaction can be utilized to synthesize 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their 2-imino counterparts. This is achieved by refluxing a respective aldehyde and ketone with ammonium (B1175870) acetate (B1210297) and either ethyl cyanoacetate (B8463686) or malononitrile (B47326) in ethanol (B145695). nih.gov This approach highlights the versatility of MCRs in constructing complex heterocyclic systems in a single step. nih.gov
Recent advancements have focused on developing greener versions of the Hantzsch synthesis. A rapid, one-pot multicomponent Hantzsch reaction has been developed for the synthesis of unsymmetrical 1,2-dihydropyridines under neat (solvent-free) conditions using a recoverable and reusable heterogenized phosphotungstic acid on alumina support as a catalyst. nih.govbeilstein-journals.org This method not only provides high yields but also demonstrates excellent green chemistry metrics, such as a high atom economy and a low E-factor. beilstein-journals.org Interestingly, this protocol yields 1,2-dihydropyridines with aromatic aldehydes and the classical 1,4-dihydropyridines with aliphatic aldehydes. nih.gov
The Biginelli reaction, another prominent MCR, has been employed for the synthesis of dihydropyrimidinone derivatives bearing carbamoyl (B1232498) moieties at the 5-position, which are structurally related to the target carboxamide. researchgate.net The use of catalysts like zirconium(IV) chloride under both reflux and microwave irradiation conditions has proven effective. researchgate.net
Stereochemical Control in this compound Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed for the asymmetric synthesis of dihydropyridines.
One approach utilizes chiral auxiliaries. For example, the asymmetric synthesis of 2-substituted-1,2-dihydropyridines has been achieved from an N-acyl pyridinium salt derived from an enantiopure chloroformate. rsc.org The reaction of this chiral salt with Grignard reagents proceeds with high diastereoselectivity. rsc.org Similarly, the stereoselective Michael addition using the t-butyl ester of L-valine as a chiral auxiliary has been employed for the efficient asymmetric synthesis of 1,4-dihydropyridine (B1200194) derivatives with excellent enantiomeric excess. nih.gov
Catalytic enantioselective methods offer a more atom-economical approach. Azaheterocycles, including dihydropyridines, remain challenging motifs to construct asymmetrically. auburn.eduauburn.edu Recent research has focused on the use of boronic acid nucleophiles with rhodium catalysis to create 1,6-dihydropyridines containing fully substituted stereogenic centers. auburn.eduauburn.edu This methodology has shown a broad functional group tolerance. auburn.eduauburn.edu Furthermore, a catalytic enantioselective 1,4-diboration of 1,2-dihydropyridines has been developed using a chiral platinum-based catalyst, yielding diboryl piperidines that can undergo diverse stereospecific cross-couplings. nih.gov
The diastereoselective addition of Grignard reagents to activated pyridinium salts bearing a chiral amidine auxiliary has been reported as a practical and highly stereoselective method to access 2,6-disubstituted piperidines, which are subsequently derived from dihydropyridine intermediates. rsc.orgrsc.org
Synthetic Routes to Diversely Substituted this compound Analogues
The ability to introduce a wide range of substituents onto the 1,2-dihydropyridine core is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Several methods allow for the synthesis of diversely substituted 1,2-dihydropyridine analogues. The rhodium-catalyzed hydroboration of pyridines offers a regioselective route to N-boryl-1,2-dihydropyridines. acs.org This method is particularly effective for 3-substituted pyridines, leading to the corresponding 3-substituted N-boryl-1,2-dihydropyridines. acs.org
Another strategy involves the directed functionalization of 1,2-dihydropyridines. The use of an amidine auxiliary can direct a regioselective metalation at the 6-position, enabling further functionalization through electrophilic quench or Negishi cross-coupling to yield 2,6-disubstituted dihydropyridines. rsc.org
Furthermore, a series of reduced lipophilic N-benzylic imidazo[1,2-a]pyridine (B132010) carboxamides with various side chains have been designed and synthesized as potential anti-tubercular agents. nih.gov This highlights the importance of synthesizing diverse analogues to optimize biological activity. The synthesis of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives has also been reported, starting from 2(1H)-pyridone and involving several steps including hydrolysis, decarboxylation, selective O-alkylation, and rearrangement. nih.gov
The development of robust synthetic routes applicable to parallel synthesis is also a key area of research. For example, a method for the parallel synthesis of diverse 2-carboxamide-3-amino-substituted quinoxalines has been developed, which includes a purification strategy using solid-phase extraction. nih.gov While focused on quinoxalines, the principles of developing adaptable synthetic routes are broadly applicable to the generation of this compound libraries.
Reaction Mechanisms and Chemical Transformations of 1,2 Dihydropyridine 3 Carboxamide
Fundamental Mechanistic Pathways in 1,2-Dihydropyridine Ring Formation
The construction of the 1,2-dihydropyridine scaffold can be achieved through various synthetic strategies, often involving elegant cascade reactions and cyclization processes. These methods provide access to a wide range of substituted dihydropyridines. ntu.ac.ukresearchgate.net
Cascade reactions, also known as domino reactions, offer an efficient route to complex molecules like 1,2-dihydropyridines from simple starting materials in a single operation. A prominent strategy involves a cascade aza-Wittig/6π-electrocyclization process. acs.orgnih.govnih.gov This metal-free approach utilizes vinyliminophosphoranes and ketones to generate substituted 1,6-dihydropyridines with high functional group compatibility. acs.orgnih.govnih.gov The proposed mechanism begins with an aza-Wittig reaction between a vinyliminophosphorane and a ketone, which forms an azatriene intermediate. acs.orgnih.gov This linear azatriene must then adopt a specific "cyclization-reactive" conformation to undergo a 6π-electrocyclization, yielding the dihydropyridine (B1217469) ring. ntu.ac.uk
Another powerful cascade approach is the rhodium-catalyzed C-H alkenylation/electrocyclization sequence, which synthesizes highly substituted pyridines from α,β-unsaturated imines and alkynes, proceeding through dihydropyridine intermediates. nih.gov The plausible mechanism involves the coordination of the imine to the catalyst, followed by oxidative addition of a C-H bond. Subsequent migratory insertion and reductive elimination form an azatriene intermediate, which then undergoes electrocyclization to produce the dihydropyridine. nih.gov Gold-catalyzed intermolecular amine cascade additions to diyne-enes also represent a formal [3+2+1] cycloaddition method for synthesizing 1,2-dihydropyridines with excellent stereoselectivity. nih.gov
| Reaction Type | Key Intermediates | Mechanism Highlights | Reference |
| Aza-Wittig/6π-Electrocyclization | Azatriene | Metal-free, thermal conversion of s-trans, s-trans conformer to s-cis, s-cis for cyclization. | ntu.ac.ukacs.orgnih.gov |
| C-H Alkenylation/Electrocyclization | Azatriene | Rh-catalyzed C-H activation, migratory insertion, and reductive elimination. | nih.gov |
| Gold-Catalyzed Cascade | Diyne-ene, N-heterocycle | Formal [3+2+1] cycloaddition with high stereoselectivity. | nih.gov |
Rearrangement reactions provide another strategic avenue for the synthesis of the 1,2-dihydropyridine core. One such method is a domino reaction that proceeds via an N-phenyl 3-aza-Cope sigmatropic rearrangement of propargyl vinyl anilines under thermal conditions to produce 1,2-dihydropyridines. researchgate.net Additionally, a convenient domino process for synthesizing substituted alkyl 1,2-dihydropyridine-3-carboxylates from propargyl enol ethers and primary amines involves a sequence of Claisen rearrangement, isomerization, amine condensation, and a 6π-aza-electrocyclization. ntu.ac.uk
The Baker–Venkataraman rearrangement, a classic method for forming 1,3-diketones, serves as a crucial step in the synthesis of related heterocyclic systems like chromones and flavones. wordpress.com This base-catalyzed intramolecular acyl migration transforms 2-acetoxyacetophenones into 1,3-diketones, which are key precursors for building various heterocyclic frameworks. wordpress.com
The synthesis of 1,2-dihydropyridines can be complicated by unintended reaction pathways and the formation of by-products. For instance, in a modular synthesis involving a Mannich/Wittig/cycloisomerization sequence, the cycloisomerization step can be sensitive. nih.gov The use of a strong acid catalyst can lead to side reactions, but this can be suppressed by the slow, in-situ generation of HCl from the hydrolysis of SiCl₄, which is facilitated by the by-product water from imine formation. nih.gov Furthermore, the triphenylphosphine (B44618) oxide (Ph₃PO) waste from the Wittig step can modulate the acidity, further improving the yield of the desired 1,2-dihydropyridine. nih.gov
In some cases, the reaction conditions dictate the product distribution. For example, during the reduction of pyridine (B92270) with sodium borohydride (B1222165), the solvent and temperature can influence the ratio of 1,2-dihydropyridine to 1,4-dihydropyridine (B1200194) isomers formed. rsc.org Similarly, in the platinum-catalyzed synthesis of 1,2-dihydropyridines from N-acyl aziridines, other heterocyclic by-products can also be formed. rsc.org The synthesis of 1,2-dihydropyridines from diyne-enes can also lead to complex mixtures if the isomerization of the diene is not well-controlled. nih.gov
Oxidative Chemistry of the 1,2-Dihydropyridine Ring
The 1,2-dihydropyridine ring is susceptible to oxidation, a transformation that is fundamental to its role as a synthetic intermediate and its connection to biological redox processes. researchgate.netnih.gov 1,4-Dihydropyridines are well-known synthetic analogues of the NADH coenzyme and can be oxidized by various chemical, electrochemical, and enzymatic systems. nih.gov This oxidation typically leads to the corresponding aromatic pyridine derivative. researchgate.netchemtube3d.com
A notable reaction is the oxidative activation of 1,4-dihydropyridine amides. rsc.org While stable in their reduced form, these amides become activated for acyl transfer upon oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chemtube3d.comrsc.org The proposed mechanism involves the formation of a reactive pyridinium (B92312) intermediate, which readily reacts with nucleophiles such as amines, alcohols, and thiols to form new amides, esters, and thioesters in moderate to high yields. rsc.org
In some cases, oxidation can lead to more complex transformations. For example, the treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (bleach) can result in an unusual oxidative dimerization, forming complex polyheterocyclic structures. nih.gov The proposed mechanism for this transformation involves the initial electrophilic attack of Cl⁺ or HOCl on the thienopyridine ring. nih.gov
| Oxidizing Agent | Product Type | Key Feature | Reference |
| DDQ | Pyridinium Intermediate | Activates amide for acyl transfer to nucleophiles. | rsc.org |
| Lead(IV) Acetate (B1210297) | Pyridine | Aromatization of the dihydropyridine ring. | researchgate.net |
| Sodium Hypochlorite | Dimerized Polycycle | Unusual oxidative dimerization with bond cleavage and formation. | nih.gov |
Reductive Chemistry of the Carboxamide and Other Functional Groups
The reduction of the 1,2-dihydropyridine system offers a pathway to other important nitrogen-containing heterocycles. The hydrogenation of 1,2-dihydropyridines, often using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), leads to the formation of the corresponding piperidines. nih.gov This transformation is valuable for accessing a variety of substituted piperidine (B6355638) structures, which are common motifs in pharmaceuticals. nih.gov
Furthermore, the entire dihydropyridine derivative can be reduced. For instance, N-carbomethoxy-1,2-dihydropyridine can be reduced with lithium aluminum hydride (LiAlH₄) to yield the corresponding N-methyl derivative. researchgate.net The initial synthesis of 1,2-dihydropyridines can itself be a reductive process, such as the partial reduction of pyridinium salts or electron-deficient pyridines using reagents like sodium borohydride (NaBH₄). rsc.orgresearchgate.net
Nucleophilic and Electrophilic Substitution Reactivity
The reactivity of the 1,2-dihydropyridine system also encompasses nucleophilic and electrophilic substitution reactions, which allow for further functionalization. The synthesis of substituted 1,2-dihydropyridines often begins with the activation of the pyridine ring by an N-acyl group, forming an N-acyl pyridinium salt. rsc.orgacs.org These activated salts are susceptible to attack by nucleophiles. For example, the reaction of an N-acyl pyridinium salt with Grignard reagents results in the addition of the Grignard reagent to the 2-position of the ring, providing a route to chiral 2-substituted-1,2-dihydropyridines. rsc.org
Electrophilic reactions are also possible. As mentioned previously, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with bleach is thought to proceed via an initial attack of an electrophilic chlorine species (Cl⁺) on the electron-rich heterocyclic ring. nih.gov The reactivity of the dihydropyridine ring is complex and allows for a variety of transformations, including cycloadditions and rearrangements, which further highlights its utility in synthetic chemistry. researchgate.net
Solid-State Reactivity and Intermolecular Interactions
In the solid state, the chemical behavior and structural arrangement of 1,2-Dihydropyridine-3-carboxamide are dictated by its tautomeric form and the strong propensity for forming specific intermolecular interactions. The molecule preferentially exists as its 2-pyridone tautomer, also named 2-oxo-1,2-dihydropyridine-3-carboxamide. This lactam form is crucial for its solid-state assembly, which is dominated by hydrogen bonding and the formation of distinct dimeric structures.
The crystal structure of this compound and its derivatives is significantly influenced by hydrogen bonding. The 2-pyridone tautomer possesses both a hydrogen bond donor (the N-H group of the pyridone ring) and a hydrogen bond acceptor (the carbonyl oxygen atom, C=O). This arrangement facilitates the formation of robust and predictable hydrogen-bonded networks.
Table 1: Key Hydrogen Bonding Interactions in 2-Pyridone Derivatives
| Donor Atom | Acceptor Atom | Hydrogen Bond Type | Typical Motif |
| N-H (Pyridone) | O=C (Pyridone) | Intermolecular | Dimer (Homosynthon) |
| N-H (Amide) | O=C (Pyridone) | Intermolecular | Dimer / Chain |
| N-H (Amide) | N (Pyridine Ring) | Intermolecular | Dimer / Chain |
This table is generated based on recurring hydrogen bonding patterns discussed in the literature for 2-pyridone and picolinamide (B142947) structures. nih.govrsc.org
The strong tendency of the 2-pyridone tautomer to form specific hydrogen bonds leads to predictable supramolecular assemblies, most notably through dimerization. Chemical species containing the 2-pyridone fragment are prone to aggregate into highly stable hydrogen-bonded dimers. nih.gov
This recurring dimerization pattern is known as the pyridone homosynthon . It involves two molecules of 2-pyridone associating through a pair of complementary N–H···O hydrogen bonds to form a centrosymmetric cyclic dimer. nih.gov This specific arrangement is described with the graph-set notation R22(8), which indicates a ring motif formed by two hydrogen bond donors and two acceptors, encompassing a total of eight atoms. nih.gov The robustness of this pyridone homosynthon is a well-studied phenomenon in crystal engineering, and it is known to be conserved even when the pyridone is co-crystallized with other molecules. nih.gov For 2-pyridone itself, this dimeric form is the characteristic assembly in the solid state. nih.gov
While the R22(8) pyridone-pyridone dimer is the most characteristic pattern, other interactions can occur. Studies on the isomeric picolinamide have shown that aggregation can also be driven by a combination of one N-H···O=C bond and one N-H···N(ring) bond, leading to different dimer conformations. rsc.org However, for this compound, the pyridone homosynthon is the defining feature of its supramolecular assembly. nih.gov
Table 2: Dimerization Patterns in 2-Pyridone Structures
| Synthon Name | Description | Graph Set Notation | Stability |
| Pyridone Homosynthon | A pair of molecules linked by two N–H···O hydrogen bonds between the pyridone moieties. | R22(8) | High; a robust and reliable supramolecular synthon. nih.gov |
Derivatization and Functionalization Strategies for 1,2 Dihydropyridine 3 Carboxamide
Strategic Modification of the Carboxamide Moiety
The carboxamide group at the C-3 position of the 1,2-dihydropyridine ring is a key site for modification. Altering the substituents on the amide nitrogen can significantly impact the compound's biological activity.
N-Substitution: The introduction of various substituents on the amide nitrogen is a common strategy. For instance, N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide has been identified as a potent CB2R neutral antagonist/weak partial inverse agonist with high affinity. researchgate.net The nature of the N-substituent can switch the functionality of the compound, as seen in a series of 1,2-dihydro-2-oxopyridine-3-carboxamide derivatives where the substituent at the 5-position determined the switch from an agonist to an antagonist/inverse agonist profile. researchgate.net
Synthesis of N-Aryl and N-Alkyl Amides: The synthesis of N-aryl and N-alkyl amides can be achieved through several methods. One approach involves the palladium-catalyzed aminocarbonylation of iodoarenes with N-nucleophiles like 2-amino- and 2-hydrazinobenzothiazole, which results in the exclusive acylation at the nitrogen adjacent to the C-2 of the benzothiazole (B30560) moiety. researchgate.net Another method involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to overcome the basicity of the amine which can deprotonate the carboxylic acid. jackwestin.com
Hydrolysis and Esterification: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be esterified. For example, treatment of a 1,2-dihydro-2-oxopyridine-3-carboxamide derivative with concentrated H2SO4 in methanol (B129727) under microwave irradiation or conventional heating yields the methyl ester. researchgate.net This ester can then be further reacted with amines to generate new carboxamide derivatives. researchgate.net
Table 1: Examples of Carboxamide Modifications and their Effects
| Starting Material | Reagents and Conditions | Modified Product | Biological Activity/Significance | Reference |
| 1,2-dihydro-2-oxo-pyridine-3-carboxylic acid | Cycloheptylamine, microwave irradiation or conventional heating | N-cycloheptyl-1,2-dihydro-2-oxo-pyridine-3-carboxamide | Intermediate for CB2R ligands | researchgate.net |
| N-cycloheptyl-1,2-dihydro-2-oxo-pyridine-3-carboxamide | CsF, DMF, p-fluorobenzyl chloride | N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide | Potent CB2R neutral antagonist/weak partial inverse agonist | researchgate.net |
| 2-chloro-1,2-dihydropyridine-3-carboxylic acid | 70% aqueous acetic acid, reflux | 2-oxo-1,2-dihydropyridine-3-carboxylic acid | Intermediate for further functionalization | nih.gov |
| Carboxylic acid | Primary amine, DCC | N-substituted amide | General method for amide formation | jackwestin.com |
Halogenation and Other Electrophilic Substitution Analogs on the Dihydropyridine (B1217469) Ring
Electrophilic substitution reactions on the dihydropyridine ring provide a direct method for introducing various functional groups, thereby altering the electronic and steric properties of the molecule.
Halogenation: Halogen atoms can be introduced onto the dihydropyridine ring. For example, monohalogenation of β-ketoesters, which can be precursors to dihydropyridine systems, can be achieved using N-bromosuccinimide (NBS) with a catalyst like Mg(ClO4)2. researchgate.net The position of halogenation can influence the biological activity. For instance, in a series of 1,2-dihydro-2-oxopyridine-3-carboxamides, a bromine atom at the C-5 position was found to be important for dual agonism at cannabinoid receptors. researchgate.net
Minisci Reaction: The Minisci reaction allows for the oxidative acylation of N-heteroarenes. mdpi.com In this reaction, acyl radicals, which can be generated from various precursors, add to the protonated N-heteroarene at the 2- or 4-position, followed by oxidation to yield the acylated product. mdpi.com This method is particularly useful for the late-stage functionalization of complex molecules. mdpi.com
Table 2: Electrophilic Substitution Reactions on Dihydropyridine Scaffolds
| Substrate | Reagents and Conditions | Product | Significance | Reference |
| β-ketoester | NBS, Mg(ClO4)2 | α-bromo-β-ketoester | Precursor for halogenated dihydropyridines | researchgate.net |
| N-heteroarene | Acyl radical source, oxidant | Acylated N-heteroarene | C-H functionalization | mdpi.com |
| 3,3a,4,5-tetrahydro-2,3-diphenyl-2H-benzo[g]indazole | I2 (10%) in DMSO, 60 °C | Aromatized and iodinated products | Aromatization and halogenation | researchgate.net |
It's important to note that the reactivity of the dihydropyridine ring towards electrophilic substitution is influenced by the substituents already present on the ring. youtube.comyoutube.com The nitrogen atom in the ring deactivates it towards electrophilic attack, making reactions require vigorous conditions and often resulting in low yields. youtube.com
Diazo-Coupling Reactions for Azo-Substituted Dihydropyridines
Diazo-coupling reactions are a powerful tool for the synthesis of azo compounds, which have applications as dyes and bioactive molecules. nih.govmdpi.com This reaction involves the coupling of a diazonium salt with an electron-rich aromatic or heterocyclic compound.
Formation of Diazonium Salts: The first step is the diazotization of a primary aromatic amine. accessscience.comorganic-chemistry.org This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.org The resulting diazonium salts are often unstable and are used immediately in the subsequent coupling reaction. organic-chemistry.org
Coupling Reaction: The diazonium salt then acts as an electrophile and attacks an electron-rich coupling component. In the context of dihydropyridines, an amino-substituted dihydropyridine could potentially be diazotized and coupled, or an electron-rich dihydropyridine could serve as the coupling partner for an aryl diazonium salt. For example, the synthesis of azo dyes has been reported by coupling diazotized p-substituted anilines with 8-methyl-4-hydroxyl-2-quinolone. nih.gov A similar strategy could be envisioned for appropriately substituted dihydropyridines.
Synthesis of Azo-Substituted Pyridines: The synthesis of azopyridine-functionalized Ni(II)-porphyrins has been described, where azopyridines were prepared through nucleophilic aromatic substitution. beilstein-journals.org Another approach involves the Baeyer–Mills reaction with 4-substituted 3-aminopyridines to create the azo linkage. beilstein-journals.org These methods highlight potential pathways to introduce azo groups that could be adapted for dihydropyridine systems.
Table 3: Synthesis of Azo Compounds
| Amine | Diazotizing Agent | Coupling Component | Product | Reference |
| p-substituted aniline | Sodium nitrite/HCl | 8-methyl-4-hydroxyl-2-quinolone | Azo disperse dye | nih.gov |
| 3-amino-4-cyanopyridine | Not specified | 3-bromoaniline | 3-(3-bromophenylazo)-4-cyanopyridine | beilstein-journals.org |
| Primary aromatic amine | Nitrous acid (from NaNO2 and strong acid) | Electron-rich aromatic compound | Azo compound | organic-chemistry.org |
Alkylation and Acylation of Ring Nitrogen and Exocyclic Sites
Modification of the nitrogen atom within the dihydropyridine ring and at exocyclic positions offers another avenue for structural diversification and modulation of biological activity.
N-Alkylation: The nitrogen of the dihydropyridine ring can be alkylated. nih.gov For instance, N-alkylated 1,4-dihydropyridine (B1200194) derivatives have been synthesized and shown to overcome multidrug resistance. nih.gov The introduction of an arylalkyl substituent on the dihydropyridine nitrogen resulted in compounds more potent than verapamil (B1683045) in potentiating the cytotoxicity of vincristine. nih.gov The synthesis of N-alkylated derivatives can be achieved by treating the parent dihydropyridine with an alkyl halide in the presence of a base. For example, N-alkylation of a 1,2-dihydro-2-oxopyridine-3-carboxamide derivative was accomplished using p-fluorobenzyl chloride and CsF in anhydrous DMF. researchgate.net
N-Acylation: Acylation of the ring nitrogen is another important functionalization strategy. N-acyl-1,2-dihydropyridines are valuable intermediates in the synthesis of natural products as the N-acyl group can be removed or transformed into other functionalities. lookchem.com A method for synthesizing N-acyl-1,2-dihydropyridines involves the electrocyclic ring closure of an N-acyl-1-azatriene. lookchem.com
Alkylation/Acylation of Exocyclic Amines: If the dihydropyridine scaffold contains exocyclic amino groups, these can also be alkylated or acylated. For example, a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)3, has been used to synthesize C3-alkylated imidazo[1,2-a]pyridines. mdpi.com
Table 4: Alkylation and Acylation Reactions
| Substrate | Reagent(s) | Product | Significance | Reference |
| 1,4-Dihydropyridine | Arylalkyl halide | N-arylalkyl-1,4-dihydropyridine | Overcoming multidrug resistance | nih.gov |
| 1,2-dihydro-2-oxopyridine-3-carboxamide derivative | p-fluorobenzyl chloride, CsF, DMF | N-alkylated derivative | Synthesis of CB2R ligands | researchgate.net |
| Hydroxamic acid derivative | 5-bromopenta-1,3-diene, then acid chloride | N-acyl-1,2-dihydropyridine (via N-acyl-1-azatriene) | Intermediate for natural product synthesis | lookchem.com |
| Imidazo[1,2-a]pyridine (B132010), aldehyde, amine | Y(OTf)3 | C3-alkylated imidazo[1,2-a]pyridine | Synthesis of biologically active compounds | mdpi.com |
Regioselective Functionalization Approaches
Controlling the position of functionalization on the dihydropyridine ring is crucial for establishing clear structure-activity relationships.
Hantzsch Dihydropyridine Synthesis: The classical Hantzsch synthesis provides a route to 1,4-dihydropyridines and allows for the introduction of different substituents at various positions in a controlled manner. A Hantzsch-type ternary reaction of monothiomalonamides with aldehydes and methylene (B1212753) active compounds is a general route for sulfur-containing 1,4-dihydropyridine-3-carboxamides. mdpi.com
Domino Reactions: Domino reactions offer an efficient way to construct complex molecules in a single step with high regioselectivity. A domino access to substituted alkyl 1,2-dihydropyridine-3-carboxylates from propargyl enol ethers and primary amines has been reported. nih.gov
Directed Functionalization: Existing functional groups on the dihydropyridine ring can direct incoming reagents to specific positions. For example, in a study on the synthesis of 3-substituted indole-based 1,2-dihydropyridine derivatives, the regioselectivity of the product formation was confirmed by density functional theory (DFT) calculations, which showed that one carbon atom was more electropositive and thus more susceptible to nucleophilic attack. nih.gov
Enantioselective Functionalization: The development of enantioselective methods is important for producing single enantiomers, which often have different biological activities. Asymmetric conjugate radical additions of acyl radicals to iminium ions, using acyl-1,4-dihydropyridines as the acyl radical source, have been used to produce enantioenriched 1,4-dicarbonyl compounds. mdpi.com
Table 5: Regioselective Synthesis and Functionalization
| Method | Reactants | Product | Key Feature | Reference |
| Hantzsch-type ternary reaction | Monothiomalonamide, aldehyde, malononitrile (B47326) | 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolate | Controlled synthesis of substituted 1,4-dihydropyridines | mdpi.com |
| Domino reaction | Propargyl enol ether, primary amine | Substituted alkyl 1,2-dihydropyridine-3-carboxylate | One-pot, regioselective synthesis | nih.gov |
| One-pot, three-component reaction | Indole-3-carbaldehyde, malononitrile, N-substituted-2-cyanoacetamide | 3-substituted indole (B1671886) 1,2-dihydropyridine | Green and regioselective approach | nih.gov |
| Asymmetric conjugate radical addition | Acyl-1,4-dihydropyridine, iminium ion | Enantioenriched 1,4-dicarbonyl compound | Enantioselective functionalization | mdpi.com |
Advanced Spectroscopic and Structural Characterization of 1,2 Dihydropyridine 3 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,2-dihydropyridine-3-carboxamide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. scielo.br
¹H NMR Spectroscopy: The proton NMR spectra of dihydropyridine (B1217469) derivatives typically show characteristic signals for the ring protons and the carboxamide group. For instance, in 1-(cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the dihydropyridine ring protons appear as doublets in the range of δ 6.7–8.4 ppm. The amide protons usually present as a broad singlet, and their chemical shift can be influenced by solvent and hydrogen bonding interactions. rsc.org Two-dimensional NMR techniques like COSY are crucial for resolving overlapping signals and confirming proton-proton couplings within the dihydropyridine ring. scielo.brarkat-usa.org
¹³C NMR Spectroscopy: The ¹³C NMR spectra of 1,4-dihydropyridine (B1200194) derivatives show characteristic signals for the carbonyl, aromatic, and aliphatic regions. scielo.br The carbonyl carbon of the carboxamide group is typically observed in the downfield region of the spectrum. The carbons of the dihydropyridine ring (C2, C3, C5, and C6) appear as quaternary signals, while the C4 carbon presents as a tertiary signal. scielo.br The chemical shifts of the ring carbons are sensitive to the nature of the substituents. scielo.br Techniques like DEPT, HMQC, and HMBC are employed for the unequivocal assignment of all carbon signals. scielo.br
Interactive Data Table: Representative NMR Data for Dihydropyridine Derivatives
| Compound/Derivative | Nucleus | Solvent | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | ¹H | DMSO-d₆ | 6.7–8.4 | d | 6–8 |
| Diisopropyl 1-butyrylhydrazine-1,2-dicarboxylate | ¹H | CDCl₃ | 6.91 | s | - |
| Diisopropyl 1-dodecanoylhydrazine-1,2-dicarboxylate | ¹H | CDCl₃ | 6.82 | br s | - |
| N,N-dimethyl-1-phenylmethanamine | ¹³C | CDCl₃ | 138.8, 129.1 (2C), 128.2 (2C), 127.0, 64.4, 45.3 (2C) | - | - |
| 2-Bromopyridine | ¹³C | CDCl₃ | 150.3, 142.4, 138.6, 128.4, 122.8 | - | - |
Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and its analogs. libretexts.org
Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. nih.gov A prominent feature is the C=O stretching vibration of the carboxamide group, which typically appears in the region of 1660–1680 cm⁻¹. The N-H stretching vibrations of the amide group give rise to bands that are sensitive to hydrogen bonding. nih.gov Theoretical calculations, such as DFT, can be used to predict vibrational frequencies and aid in the assignment of experimental spectra. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org The selection rules for Raman scattering differ from those for IR absorption, meaning that some vibrational modes may be active in one technique but not the other. libretexts.org For example, in molecules with a center of symmetry, certain vibrations are exclusively Raman active. libretexts.org This can be particularly useful for analyzing the symmetric vibrations of the dihydropyridine ring.
Interactive Data Table: Characteristic Vibrational Frequencies for Dihydropyridine Derivatives
| Compound/Derivative | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| 1,4-Dihydropyridine-3-carboxamide | Carboxamide C=O | Stretching | 1660–1680 |
| Amide I | C=O Stretching | ~1700 | |
| Amide III | C-N Stretching | ~1300 |
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives through fragmentation analysis. chemguide.co.uk
Molecular Mass Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. nih.gov Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov
Fragmentation Analysis: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule. libretexts.org For dihydropyridine derivatives, a common fragmentation pathway involves the loss of the substituent at the C4 position of the pyridine (B92270) ring. chemjournal.kz The analysis of these fragmentation patterns can confirm the presence of specific structural motifs and substituents. researchgate.netyoutube.com For primary amides, a base peak due to the McLafferty rearrangement is often observed. libretexts.org
Interactive Data Table: Common Fragments in Mass Spectra of Dihydropyridine Derivatives
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 266 | 249 | 17 | Loss of NH₃ |
| 249 | 219 | 30 | Loss of CH₂O |
| 219 | 191 | 28 | Loss of CO |
X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination
The crystal structure of a this compound derivative reveals its precise molecular geometry. For example, in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the molecule adopts a nearly planar conformation. nih.gov In contrast, N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits a highly twisted conformation, with the two aromatic rings being almost perpendicular to each other. nih.gov The planarity or twisting of the molecule is influenced by the steric and electronic effects of the substituents.
X-ray crystallography provides a detailed view of how molecules are arranged in the crystal lattice, including the nature of intermolecular interactions. nih.gov Hydrogen bonding plays a crucial role in the crystal packing of this compound derivatives. researchgate.netdntb.gov.ua In many cases, molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds. nih.govnih.gov These dimers can then be further connected into more extended structures, such as chains or ribbons. researchgate.netiucr.org The specific hydrogen bonding motifs observed depend on the substitution pattern on the molecule. nih.gov
The dihedral angle between the dihydropyridine ring and any attached aryl groups is a key parameter that describes the conformational flexibility of the molecule. nih.gov In some derivatives, such as N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, this dihedral angle is small, indicating a relatively rigid, planar structure. nih.gov In other cases, like N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the dihedral angle is large, reflecting significant conformational twisting. nih.govresearchgate.net This flexibility can be influenced by intramolecular hydrogen bonds and steric hindrance between substituents.
Interactive Data Table: Crystallographic Data for Dihydropyridine Derivatives
| Compound | Crystal System | Space Group | Dihedral Angle (°) | Key Hydrogen Bonds |
| N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Triclinic | P-1 | 8.38(11) | N—H⋯O |
| N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Triclinic | P-1 | 70.68(13) | N—H⋯O |
| 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | - | - | 6.80(8) | N-H···O |
Theoretical and Computational Studies on 1,2 Dihydropyridine 3 Carboxamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of molecules. For derivatives of 1,2-dihydropyridine-3-carboxamide, DFT calculations have been employed to elucidate reactivity and behavior in different chemical environments.
Electronic Structure and Reactivity Descriptors
A study focusing on 4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (AMDC), a complex derivative, utilized DFT at the B3LYP/6-311G(d,p) level to analyze its electronic properties. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining molecular reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of a molecule; a larger gap suggests higher stability and lower reactivity. For the AMDC derivative, the energy gap was calculated in different environments, showing its dependence on the solvent. ntnu.no
Solvent Effects on Molecular Properties and Energetics
The influence of solvents on the molecular properties of the AMDC derivative was investigated to understand its stability and reactivity in various phases. The study revealed that the HOMO-LUMO energy gap, and thus the molecule's stability, is solvent-dependent. ntnu.no The highest energy gap was observed in water, indicating the greatest stability in this solvent, followed by ethanol (B145695) and the gas phase. ntnu.no This suggests that the electronic and reactivity properties of such dihydropyridine (B1217469) scaffolds are tunable by the surrounding medium.
| Solvent/Phase | HOMO-LUMO Energy Gap (eV) |
|---|---|
| Gas Phase | 4.354 |
| Ethanol | 4.500 |
| Water | 4.504 |
Molecular Modeling and Simulation Methodologies
Molecular modeling techniques provide a window into the dynamic behavior and interaction potential of molecules, which is essential for predicting their biological and chemical attributes.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule over time, providing insights into its flexibility and stable forms. Despite the utility of this technique, a literature search did not yield specific MD simulation studies conducted on this compound or its closely related derivatives like AMDC. While MD simulations have been performed on other classes of dihydropyridines, such as 1,4-dihydropyridine (B1200194) derivatives, to understand their interaction with biological targets like calcium channels, this specific information is not available for the title compound. nih.govnih.gov
Molecular Docking for Intermolecular Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. This technique was used to evaluate the inhibitory potential of the AMDC derivative against proteins from Vibrio cholerae, the bacterium responsible for cholera. ntnu.no The study reported significant binding affinity scores against two target proteins, with a particularly strong interaction observed with the protein having PDB ID: 3GBG. ntnu.no These findings suggest that the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold can form favorable interactions within biological binding sites.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) |
|---|---|
| 3GBG | -9.4 |
| 6EHB | Not specified, but lower than 3GBG |
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a specific property. No dedicated QSPR studies were found for this compound. Research in this area has been conducted on other isomers, such as 1,4-dihydropyridine derivatives, to correlate their structural features with activities like calcium channel blocking. nih.gov However, specific QSPR models for the chemical attributes of the title compound are not available in the reviewed literature.
Pharmacophore Analysis for Molecular Recognition Features
Pharmacophore modeling is a fundamental component of computer-aided drug design that identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. dovepress.comdergipark.org.tr These models serve as 3D representations of the key molecular recognition features that govern the interaction between a ligand, such as this compound, and its biological target. dovepress.com The identified features, known as pharmacophoric features, typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers.
In the context of this compound and its derivatives, pharmacophore analysis provides crucial insights into the structural requirements for their biological activities. For instance, studies on structurally related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) (IPC) analogues have led to the development of a five-featured pharmacophore hypothesis, designated HHPRR. openpharmaceuticalsciencesjournal.comresearchgate.net This model highlights the importance of specific chemical features for the antimycobacterial activity of these compounds. openpharmaceuticalsciencesjournal.com
The HHPRR pharmacophore model consists of the following features:
Two hydrophobic (H) groups
One positively ionizable (P) feature
Two aromatic rings (R)
This model was developed using a dataset of active and inactive compounds, and its predictive power was validated through 3D-QSAR (Quantitative Structure-Activity Relationship) studies, which yielded a high correlation coefficient (R² = 0.9181) and a robust cross-validation correlation coefficient (Q² = 0.6745). openpharmaceuticalsciencesjournal.com
The molecular structure of this compound itself contains several key features that align with such pharmacophore models. The carboxamide group provides both a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (C=O). The dihydropyridine ring can participate in hydrophobic and aromatic interactions.
The table below summarizes the key pharmacophoric features identified from computational studies on this compound and related compounds.
| Pharmacophoric Feature | Description | Potential Role in Molecular Recognition |
| Hydrogen Bond Donor (HBD) | The amide group (-CONH2) can donate a hydrogen bond. | Forms directional interactions with electronegative atoms (e.g., oxygen, nitrogen) in the binding site of a biological target. |
| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the amide group can accept a hydrogen bond. | Interacts with hydrogen bond donors (e.g., -NH, -OH) on the receptor. |
| Hydrophobic (H) Group | The dihydropyridine ring and any aliphatic substituents contribute to the molecule's hydrophobicity. | Engages in van der Waals interactions with nonpolar residues in the target's binding pocket. |
| Aromatic Ring (R) | The dihydropyridine ring, although not fully aromatic, can engage in π-π stacking or other aromatic interactions. | Interacts with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding site. nih.govnih.gov |
| Positive Ionizable (P) Feature | The nitrogen atom in the dihydropyridine ring can potentially be protonated under physiological conditions. | Can form ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the receptor. openpharmaceuticalsciencesjournal.com |
Furthermore, molecular docking simulations of related dihydropyridine derivatives have shed light on their binding modes within biological targets like calcium channels. nih.gov These studies often reveal that the dihydropyridine ring is situated between specific amino acid residues, while the side chains engage in aromatic and polar interactions. nih.gov For example, in some models, the 4-aryl ring of certain dihydropyridines participates in interactions with tyrosine residues. nih.gov
The table below details the findings from a pharmacophore study on imidazo[1,2-a]pyridine-3-carboxamide analogues, which provides a valuable reference for understanding the potential molecular recognition features of this compound.
| Study | Compound Class | Derived Pharmacophore Model | Key Findings |
| Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues openpharmaceuticalsciencesjournal.comresearchgate.net | Imidazo[1,2-a]pyridine-3-carboxamide analogues | HHPRR (2 Hydrophobic, 1 Positive, 2 Aromatic Rings) | The model successfully predicted the activity of training and test set compounds, indicating its utility in designing new potent derivatives. The study also highlighted the importance of hydrogen bonding interactions with specific residues like Gly158 and Met195. |
Strategic Applications of 1,2 Dihydropyridine 3 Carboxamide in Organic Synthesis
Utility as Versatile Synthetic Intermediates and Building Blocks
1,2-Dihydropyridine-3-carboxamide and its derivatives are highly valued as versatile synthetic intermediates. rsc.org Their structure, featuring a reactive dihydropyridine (B1217469) ring and a carboxamide group, provides multiple sites for chemical modification. This allows chemists to introduce a variety of substituents and functional groups, leading to a vast array of tailored molecules. rsc.org The dihydropyridine ring can participate in cycloaddition reactions, acting as a diene, or can be aromatized to the corresponding pyridine (B92270). The carboxamide moiety, on the other hand, can be hydrolyzed, reduced, or otherwise functionalized.
A notable example is the synthesis of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, which is prepared by reacting 3-amino-3-thioxopropanamide (B1271603) with ethyl acetoacetate. nih.gov This particular derivative serves as a crucial starting material for a range of further transformations. nih.gov The strategic placement of the hydroxyl, thioxo, and carboxamide groups allows for selective reactions to build more complex structures. The reactivity of these intermediates makes them indispensable tools for synthetic chemists aiming to construct novel compounds with potential applications in medicinal chemistry and materials science. nih.gov
Construction of Diverse Fused Heterocyclic Systems
The this compound core is an excellent precursor for the synthesis of various fused heterocyclic systems. These fused rings are often associated with a wide range of biological activities, making their synthesis a significant goal in medicinal chemistry.
Isothiazolopyridine Derivatives
The annulation of an isothiazole (B42339) ring onto the pyridine framework can be achieved starting from this compound derivatives. For instance, the oxidation of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide using potassium ferricyanide (B76249) in an ethanolic potassium hydroxide (B78521) solution leads to the formation of 4-methyl-2,3,6,7-tetrahydroisothiazolo[5,4-b]pyridine-3,6-dione. researchgate.net This reaction demonstrates the utility of the inherent reactivity of the starting material to construct a five-membered sulfur- and nitrogen-containing ring fused to the pyridine core.
Pyridothiazine Derivatives
The synthesis of pyridothiazine derivatives, which contain a six-membered thiazine (B8601807) ring fused to the pyridine, can also be accomplished using this compound as a starting point. These compounds are of interest due to their potential central nervous system (CNS) activity. nih.gov Starting from an isothiazolopyridine-1,1-dioxide, which can be derived from the corresponding 1,2-dihydropyridine, derivatives of 3-aryl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxide can be prepared. nih.gov This transformation showcases the stepwise construction of a more complex heterocyclic system by building upon the initial dihydropyridine scaffold. Further modifications can be made, such as the introduction of various side chains to the thiazine ring, to explore structure-activity relationships. nih.govmdpi.com
Pyridothiazepine Derivatives
Expanding the fused ring system to a seven-membered thiazepine ring is another synthetic strategy employing this compound derivatives. The reaction of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with α-haloketones can yield 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f]- researchgate.netresearchgate.netthiazepin-5-ones. nih.gov This reaction can be performed under both conventional heating and microwave irradiation, with the latter often providing better yields in shorter reaction times. nih.gov This approach allows for the introduction of various substituents on the thiazepine ring, providing a route to a library of pyridothiazepine derivatives. researchgate.net
Role in the Synthesis of Complex Natural Product Scaffolds
The 1,2-dihydropyridine framework is a key structural motif found in numerous natural products, particularly alkaloids. Synthetic routes to these complex molecules often rely on the construction and subsequent elaboration of a 1,2-dihydropyridine intermediate. The versatility of the 1,2-dihydropyridine ring allows for its transformation into various piperidine (B6355638), indolizidine, and quinolizidine (B1214090) alkaloid skeletons. rsc.org While direct examples utilizing "this compound" for the synthesis of specific complex natural products are not prevalent in the provided search results, the general utility of the 1,2-dihydropyridine scaffold in this area is well-established. rsc.org The functional handles present in the 3-carboxamide derivative would theoretically provide additional points for manipulation and annulation to build the intricate architectures of natural products.
Rational Design of Chemically Diverse Compound Libraries
The ability to readily functionalize the this compound core makes it an ideal scaffold for the generation of chemically diverse compound libraries. nih.gov By systematically varying the substituents at different positions of the dihydropyridine ring and the carboxamide group, a large number of distinct compounds can be synthesized. This approach is central to modern drug discovery, where large libraries of compounds are screened for biological activity against various therapeutic targets.
The synthesis of pyridothiazepines, for example, can be achieved through a stepwise process, allowing for the introduction of diversity at the S-alkylation stage. nih.gov This modular approach facilitates the creation of a library of related compounds with different physicochemical properties, which can then be evaluated for their biological profiles. The development of efficient, multi-component reactions to construct dihydropyridine derivatives further enhances the ability to generate diverse compound libraries in a time- and resource-effective manner. nih.gov
Q & A
Q. What are the standard synthetic protocols for preparing 1,2-dihydropyridine-3-carboxamide derivatives?
- Methodological Answer : The core scaffold is synthesized via condensation reactions. For example, N-alkylation of 2-hydroxynicotinic acid with p-fluorobenzyl bromide under NaH catalysis, followed by hydrolysis and acidification, yields carboxylic acid intermediates. Subsequent amidation with amines (e.g., cycloheptylamine) is achieved using coupling agents like TBTU and DIPEA in anhydrous DMF . Microwave-assisted reactions (e.g., 130°C, 140 W) can reduce reaction times from 48 hours to 30 minutes . Purification typically involves flash chromatography (e.g., ethyl acetate/petroleum ether) .
Q. How are structural features of 1,2-dihydropyridine-3-carboxamides confirmed?
- Methodological Answer : ¹H/¹³C NMR is critical for confirming regiochemistry. Key diagnostic signals include:
- Aromatic protons (δ 8.45–8.55 ppm for H6 Py) and NH groups (δ 9.63–9.73 ppm for CONH) .
- Methyl groups (δ 2.45 ppm for C4-CH₃) and cycloheptyl substituents (δ 1.51–2.02 ppm) .
High-resolution mass spectrometry (HRMS) and HPLC (retention time analysis) validate purity (>95%) .
Advanced Research Questions
Q. How do substituents at positions C4, C5, and C6 influence CB2 receptor selectivity and activity?
- Methodological Answer :
- C4 substituents : Aryl groups (e.g., 4-fluorophenyl) enhance CB2 affinity via hydrophobic interactions with transmembrane (TM) helices. Methyl groups at C4 reduce steric hindrance, improving binding .
- C6 substituents : Methyl or bromine at C6 modulates selectivity. For example, 6-methyl derivatives exhibit inverse agonism, while bromine enhances metabolic stability .
- C5 substituents : Electron-withdrawing groups (e.g., 3,5-dimethylisoxazole) stabilize π-π stacking with residues like W5.43 in CB2 .
Experimental validation: Competitive binding assays (Ki values) and functional studies (cAMP accumulation) are used to assess agonism/antagonism .
Q. What strategies address low yields in Grignard-mediated C4-arylations?
- Methodological Answer : Low yields (e.g., 31% in compound 4 ) arise from side reactions (e.g., over-addition of Grignard reagents). Mitigation strategies include:
- Temperature control : Reactions at -40°C minimize undesired nucleophilic attacks .
- Catalytic additives : CuI/LiBr systems improve regioselectivity in THF .
- Workup optimization : Sequential extraction with diethyl ether and 10% HCl removes unreacted magnesium salts .
Q. How can molecular docking guide SAR studies for CB2 ligands?
- Methodological Answer : Docking (e.g., Glide in Maestro) identifies key interactions:
- Carboxamide oxygen forms hydrogen bonds with K3.28/S2.60 .
- 2-oxo group interacts with S7.39, influencing inverse agonism (e.g., SR144528 vs. dihydropyridine derivatives) .
- Aryl substituents occupy hydrophobic pockets near TM3–TM5 helices, dictating functional outcomes (agonism vs. antagonism) .
Validation: Superimpose docked poses with X-ray structures (e.g., PDB: 5ZTY) to refine models.
Data Contradiction Analysis
Q. Why do similar synthetic routes yield divergent outcomes (e.g., 71% vs. 31% yields)?
- Methodological Answer : Discrepancies arise from:
- Reagent purity : Anhydrous DMF vs. technical-grade solvents affect coupling efficiency .
- Reaction scale : Microwave-assisted small-scale reactions (30 minutes) vs. bulk thermal reactions (48 hours) .
- Workup protocols : Flash chromatography (71% yield ) vs. acidic precipitation (31% yield ) impact recovery.
Recommendation: Standardize solvent quality and scale-up protocols using Design of Experiments (DoE).
Methodological Optimization
Q. What purification techniques maximize yield for polar dihydropyridine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
